4-Bromo-2-fluorobenzyl alcohol
Overview
Description
4-Bromo-2-fluorobenzyl alcohol is an organic compound with the chemical formula C7H6BrFO. It is characterized by the presence of both bromine and fluorine atoms attached to a benzyl alcohol structure. This compound is often used as a building block in organic synthesis due to its unique reactivity and functional groups .
Mechanism of Action
Target of Action
4-Bromo-2-fluorobenzyl alcohol is a type of organic compound known as a halogenated benzyl alcohol Benzyl alcohols are generally known to interact with various enzymes and receptors in the body, influencing their activity .
Mode of Action
For instance, they can convert into alkyl halides through a substitution reaction with a hydrogen halide . This reaction involves the breaking of the O-H bond of the alcohol, leaving the C-O bond intact . The absolute configuration of the carbon atom attached to the hydroxyl group remains unchanged throughout the reaction .
Biochemical Pathways
Benzyl alcohols can participate in various biochemical reactions, such as conversion into alkyl halides, tosylates, and esters . These reactions can influence various biochemical pathways, depending on the specific targets of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s efficacy could be influenced by the physiological environment within the body, including factors such as pH, temperature, and the presence of other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2-fluorobenzyl alcohol involves the reduction of 4-bromo-2-fluorobenzoic acid. The process typically includes the following steps :
Reduction with Borane: 4-Bromo-2-fluorobenzoic acid is dissolved in tetrahydrofuran (THF) and reacted with borane (BH3) at 0°C. The mixture is then stirred at 85°C overnight.
Quenching and Purification: The reaction is quenched with methanol and hydrochloric acid, followed by extraction with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Bromo-2-fluorobenzaldehyde.
Reduction: Further reduction can yield 4-Bromo-2-fluorobenzylamine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Bromo-2-fluorobenzaldehyde.
Reduction: 4-Bromo-2-fluorobenzylamine.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
4-Bromo-2-fluorobenzyl alcohol is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl alcohol: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-5-fluorobenzyl alcohol: Similar structure but with different positioning of the bromine and fluorine atoms.
4-Bromo-2-methoxybenzyl alcohol: Contains a methoxy group instead of a fluorine atom
Uniqueness
4-Bromo-2-fluorobenzyl alcohol is unique due to the simultaneous presence of bromine and fluorine atoms on the benzyl alcohol structure. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBJZMQPVBWEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370088 | |
Record name | 4-Bromo-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188582-62-9 | |
Record name | 4-Bromo-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-2-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.